molecular formula C10H7BrN2O3 B1592713 Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410544-37-5

Methyl 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No. B1592713
Key on ui cas rn: 410544-37-5
M. Wt: 283.08 g/mol
InChI Key: HHEOXNRPYVCORL-UHFFFAOYSA-N
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Patent
US06924282B2

Procedure details

N-bromosuccinimide (7.83 g, 44.0 mmol) was added to a solution of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (5, 8.17 g, 40.0 mmol) in chloroform (32 mL) over 20 min maintaining the temperature at 20-50° C. and the mixture was aged for 30 min at 50° C. The mixture became a thick, stirrable slurry and HPLC analysis indicated <2% starting material remaining. The mixture was cooled to 30° C. over 15 min. MeOH (64 mL) was added over 30 min then a 1:1 mixture of MeOH-water (64 mL) was added over 30 min. The mixture was cooled to −40° C. over 30 min and aged at −40° C. for 30 min. The cold mixture was filtered and the solid was washed with 1:1 MeOH:water (100 mL) at 10-20° C. The off white crystalline solid was dried under a stream of nitrogen to provide 10.48 g (93% yield) of 5-bromo-8-hydroxy-1,6-naphthyridine-7-carboxylic acid methyl ester (6).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
8.17 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Quantity
64 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[CH3:9][O:10][C:11]([C:13]1[C:22]([OH:23])=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[N:20]2)=[CH:15][N:14]=1)=[O:12].CO.CO.O>C(Cl)(Cl)Cl>[CH3:9][O:10][C:11]([C:13]1[C:22]([OH:23])=[C:21]2[C:16]([CH:17]=[CH:18][CH:19]=[N:20]2)=[C:15]([Br:1])[N:14]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
8.17 g
Type
reactant
Smiles
COC(=O)C1=NC=C2C=CC=NC2=C1O
Name
Quantity
32 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
64 mL
Type
reactant
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 15) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 30° C. over 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
was added over 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −40° C. over 30 min
Duration
30 min
WAIT
Type
WAIT
Details
aged at −40° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The cold mixture was filtered
WASH
Type
WASH
Details
the solid was washed with 1:1 MeOH
CUSTOM
Type
CUSTOM
Details
at 10-20° C
CUSTOM
Type
CUSTOM
Details
The off white crystalline solid was dried under a stream of nitrogen

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=NC(=C2C=CC=NC2=C1O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 10.48 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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